molecular formula C6Cl5F4NO3S B3039745 n-Fluoropentachloropyridinium triflate CAS No. 130433-70-4

n-Fluoropentachloropyridinium triflate

Cat. No. B3039745
CAS RN: 130433-70-4
M. Wt: 419.4 g/mol
InChI Key: SOFUZJVNPWXHOH-UHFFFAOYSA-M
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Description

N-Fluoropentachloropyridinium triflate is an organofluorine compound with the formula [C5H5NF]O3SCF3 . It is a white solid with low solubility in polar organic solvents . The compound is used as an electrophilic fluorinating agent . It is a salt, consisting of the N-fluoropyridinium cation ([C5H5NF]+) and the triflate anion .


Synthesis Analysis

N-Fluoropentachloropyridinium triflate can be used as an electrophilic fluorinating agent or one-electron oxidant . Organoselenium catalysis enables an efficient synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions in the presence of 1-fluoropyridinium triflate . The reaction offers good functional group tolerance and excellent regioselectivity .


Molecular Structure Analysis

The molecular formula of n-Fluoropentachloropyridinium triflate is C6H5F4NO3S . The average mass is 247.167 Da and the monoisotopic mass is 246.992630 Da .


Chemical Reactions Analysis

N-Fluoropentachloropyridinium triflate can be used as an electrophilic fluorinating agent or one-electron oxidant . Organoselenium catalysis enables an efficient synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions in the presence of 1-fluoropyridinium triflate . The reaction offers good functional group tolerance and excellent regioselectivity .


Physical And Chemical Properties Analysis

N-Fluoropentachloropyridinium triflate is a white solid with low solubility in polar organic solvents . The melting point is 185–187 °C . The density is estimated to be 1.5493 . It is stored at 0-6°C . It is sensitive to moisture .

Scientific Research Applications

Fluoro-lactonization in Organic Chemistry

The research by Okada et al. (1997) demonstrates the use of n-Fluoropentachloropyridinium triflate in fluoro-lactonization of 4-alkenoic acid derivatives. This process is significant in organic chemistry, as it proceeds in a regioselective manner and possibly involves aryl-stabilized αfluorocarboc intermediates.

Application in Medicinal Chemistry and Synthesis

The work by Wang et al. (2009) highlights the application of N-fluoropentachloropyridinium triflate in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This method is crucial for medicinal chemistry and synthesis due to its versatility and applicability in converting triflamide into a range of functional groups.

Radiolabeling in Nuclear Medicine

Davis and Fettinger's (2018) study on N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate details here focuses on a precursor required for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate. This compound is used in radiolabeling peptides for PET imaging, a crucial technique in nuclear medicine.

Synthesis of Electrophilic N-F Reagents

The research by Pereira et al. (2016) discusses the synthesis of a new electrophilic N-F reagent using N-fluoro-2,3,4,5,6-pentachloropyridinium triflate. This reagent is more reactive than Selectfluor, indicating its potential in various chemical syntheses.

Development of Novel Fluorination Reagents

In a 2014 study, Umemoto explores the development of various fluorination reagents, including N-fluoropyridinium salt series. This research contributes significantly to advancing fluorine chemistry, providing new areas and significant development in the field.

Reactions of N-Substituted Pyridinium Salts

Umemoto et al.'s (1996) study details here investigates the reactions of N-fluoropyridinium triflate with bases, leading to various pyridine derivatives. This research enhances our understanding of the chemical behavior of these compounds.

Safety And Hazards

N-Fluoropentachloropyridinium triflate is identified as a hazardous substance . It is marked as C, Xi, with danger category codes 35-34 . Safety instructions include 26-36/37/39-45 . It is classified as a dangerous good with transport number UN 3261 8/PG 2 . It is also identified as an irritant .

properties

IUPAC Name

2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl5FN.CHF3O3S/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)8(5,6)7/h;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFUZJVNPWXHOH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Fluoropentachloropyridinium triflate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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